Prenalterol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

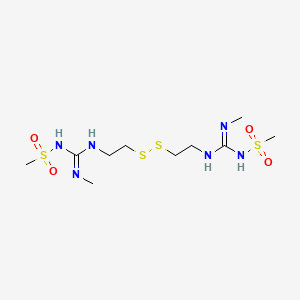

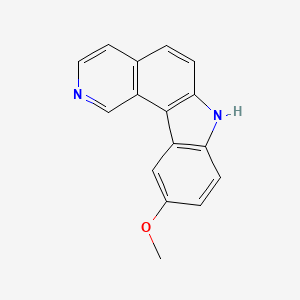

Prenalterol Hydrochloride is a cardiac stimulant that acts as a selective beta-1 adrenergic receptor agonist. It is primarily used in the treatment of acute cardiac failure, post-myocardial infarction low-output syndrome, shock, and orthostatic hypotension in Shy-Drager syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prenalterol Hydrochloride involves several steps:

Condensation of Monobenzone: Monobenzone is condensed with the epoxide derived from alpha-D-glucofuranose to afford a glycosylated derivative.

Hydrolytic Removal: The acetonide protecting groups are removed hydrolytically.

Cleavage of Sugar: The sugar is cleaved with periodate to give an aldehyde.

Reduction and Conversion: The aldehyde is reduced to glycol using sodium borohydride, and the terminal alcohol is converted to mesylate.

Displacement and Hydrogenolysis: The leaving group is displaced with isopropylamine, followed by hydrogenolytic removal of the O-benzyl ether to yield Prenalterol.

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but on a larger scale, ensuring purity and consistency through rigorous quality control measures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the aldehyde stage during synthesis.

Substitution: Nucleophilic substitution reactions are involved in the displacement of the mesylate group with isopropylamine.

Common Reagents and Conditions:

Sodium Borohydride: Used for the reduction of aldehydes to glycols.

Periodate: Employed for the cleavage of sugars.

Isopropylamine: Utilized in nucleophilic substitution reactions.

Major Products Formed:

Glycosylated Derivative: Formed during the initial condensation step.

Aldehyde: Produced after the cleavage of the sugar.

Prenalterol: The final product after displacement and hydrogenolysis.

Scientific Research Applications

Prenalterol Hydrochloride has several scientific research applications:

Cardiology: Used to study the effects of beta-1 adrenergic receptor agonists on cardiac function.

Pharmacology: Investigated for its inotropic effects and potential therapeutic uses in heart failure and cardiomyopathy.

Medicinal Chemistry: Studied for its chiral properties and the influence of chirality on drug efficacy.

Biochemistry: Used to explore adrenergic receptor mechanisms and signal transduction pathways.

Mechanism of Action

Prenalterol Hydrochloride exerts its effects by selectively stimulating beta-1 adrenergic receptors. This leads to an increase in cardiac output by enhancing myocardial contractility and stroke volume without significantly affecting heart rate. The molecular targets include the beta-1 adrenergic receptors on cardiac myocytes, which activate adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and subsequently enhancing calcium influx into the cells .

Comparison with Similar Compounds

Propranolol: A non-selective beta-adrenergic receptor antagonist.

Xamoterol: A partial beta-1 adrenergic receptor agonist.

Pindolol: A non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.

Comparison:

Selectivity: Prenalterol Hydrochloride is unique in its selective action on beta-1 adrenergic receptors, whereas Propranolol and Pindolol are non-selective.

Therapeutic Use: this compound is primarily used for acute cardiac conditions, while Propranolol is used for a broader range of cardiovascular issues, including hypertension and arrhythmias.

Properties

CAS No. |

61260-05-7 |

|---|---|

Molecular Formula |

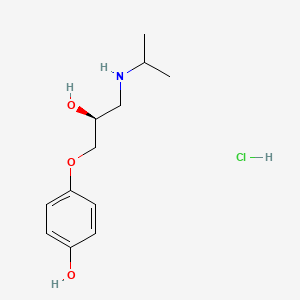

C12H20ClNO3 |

Molecular Weight |

261.74 g/mol |

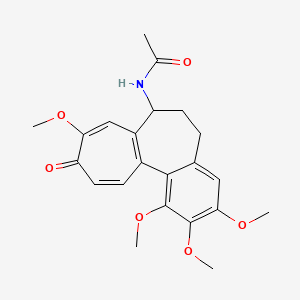

IUPAC Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |

InChI |

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |

InChI Key |

WDXYIFGETVGLBZ-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Key on ui other cas no. |

61260-05-7 |

Related CAS |

57526-81-5 (Parent) |

Synonyms |

A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2,4-Dichlorophenyl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1215389.png)

![2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid](/img/structure/B1215399.png)